molecular formula C7H4BrF2NO3 B1587283 4-(Bromodifluoromethoxy)nitrobenzene CAS No. 81932-04-9

4-(Bromodifluoromethoxy)nitrobenzene

Cat. No.: B1587283
CAS No.: 81932-04-9
M. Wt: 268.01 g/mol
InChI Key: JPNHCEIQOASHOX-UHFFFAOYSA-N
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Description

Contemporary Significance of Fluorinated Organic Molecules in Chemical Sciences

The incorporation of fluorine into organic molecules has become a pivotal strategy in the chemical sciences, profoundly impacting pharmaceuticals, agrochemicals, and materials science. chimia.chnumberanalytics.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart remarkable characteristics to organic compounds. chimia.chnumberanalytics.com

In medicinal chemistry, fluorination is a widely used tactic to enhance the efficacy of drugs. numberanalytics.com Introducing fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability. chimia.ch Consequently, a significant percentage of new drugs entering the market contain fluorine. nih.gov

The agrochemical industry has also seen a dramatic increase in the use of fluorinated compounds. These molecules are integral to the development of modern pesticides and herbicides, often exhibiting enhanced potency and better environmental profiles compared to their non-fluorinated counterparts. chimia.ch In materials science, fluorinated polymers and materials are prized for their exceptional thermal stability, chemical inertness, and unique surface properties, leading to applications ranging from high-performance coatings to advanced electronic devices. numberanalytics.comacs.org

Strategic Role of Nitroaromatic Compounds in Synthetic Transformations

Nitroaromatic compounds are a cornerstone of synthetic organic chemistry, valued for their role as versatile intermediates. nih.govfrontiersin.org The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution reactions and influences the regioselectivity of electrophilic substitutions. nih.govresearchgate.net

The true synthetic power of nitroaromatics lies in the rich chemistry of the nitro group itself. It can be reduced under various conditions to afford a range of functionalities, including nitroso, hydroxylamino, and, most importantly, amino groups. frontiersin.orgacs.org The reduction to anilines is a fundamental transformation, providing access to a vast array of dyes, polymers, pharmaceuticals, and other specialty chemicals. nih.govnih.gov This capacity to serve as a masked amino group makes nitroaromatics indispensable building blocks. frontiersin.org Furthermore, the nitro group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, solidifying its status as a key functional group in the synthesis of complex organic molecules. frontiersin.org

Positioning 4-(Bromodifluoromethoxy)nitrobenzene within Emerging Chemical Research Frontiers

This compound (CAS 81932-04-9) is strategically positioned at the intersection of fluorination chemistry and nitroaromatic synthesis. scbt.com This molecule incorporates three key functional elements onto a benzene (B151609) ring: a nitro group, a bromodifluoromethoxy (-OCF₂Br) group, and a bromine atom. Each of these imparts distinct reactivity and potential applications, making the compound a highly functionalized and promising building block for chemical research.

The nitro group serves its classic role as a precursor to an amino group and as an activating group for the aromatic ring. The bromodifluoromethoxy group is of particular interest; it introduces fluorine atoms, which can confer the beneficial properties discussed previously, such as enhanced metabolic stability in potential pharmaceutical derivatives. The bromine atom on the difluoromethyl group provides a reactive handle for further synthetic modifications. This is distinct from a bromine atom directly attached to the aromatic ring, allowing for selective reactions.

Given its structure, this compound is a valuable intermediate for the synthesis of complex, fluorinated molecules. It can be compared to related structures like 4-(Difluoromethoxy)nitrobenzene (B73078) and 1-(Chlorodifluoromethoxy)-4-nitrobenzene, which are also recognized as important intermediates in the creation of bioactive molecules and advanced materials. innospk.combldpharm.com The presence of the nitro group allows for its conversion into an aniline (B41778), which can then be used in a multitude of further reactions, while the bromodifluoromethyl ether moiety can be elaborated to introduce other functionalities. The combination of these features makes this compound a prime candidate for use in the discovery of new pharmaceuticals and agrochemicals.

Below is a table comparing the properties of this compound with some related nitroaromatic compounds.

Interactive Data Table: Properties of Selected Nitroaromatic Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound81932-04-9C₇H₄BrF₂NO₃284.01Contains -OCF₂Br group; trifunctional building block
4-(Difluoromethoxy)nitrobenzene1544-86-1C₇H₅F₂NO₃189.12Contains -OCHF₂ group; intermediate for bioactive molecules innospk.com
1-(Chlorodifluoromethoxy)-4-nitrobenzene40750-71-8C₇H₄ClF₂NO₃223.56Contains -OCF₂Cl group; building block bldpharm.com
1-Bromo-4-nitrobenzene586-78-7C₆H₄BrNO₂202.01Common synthetic intermediate
Nitrobenzene (B124822)98-95-3C₆H₅NO₂123.11Foundational nitroaromatic compound nih.govtaylorandfrancis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[bromo(difluoro)methoxy]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNHCEIQOASHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371247
Record name 4-(Bromodifluoromethoxy)nitrobenzene
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Molecular Weight

268.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81932-04-9
Record name 1-(Bromodifluoromethoxy)-4-nitrobenzene
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Record name 4-(Bromodifluoromethoxy)nitrobenzene
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Record name 81932-04-9
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Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes to 4-(Bromodifluoromethoxy)nitrobenzene

The direct synthesis of this compound can be approached through two main retrosynthetic disconnections: either by late-stage halogenation of a nitrophenyl ether or by introducing the difluoromethoxy group to a pre-functionalized aromatic ring.

Halogenation Strategies for Related Aromatic Substrates

The introduction of a bromine atom onto an aromatic ring bearing a nitro group and a difluoromethoxy group requires careful consideration of the directing effects of these substituents. The nitro group is a strong deactivating group and a meta-director, while the difluoromethoxy group is also deactivating but is considered an ortho-, para-director. In a precursor such as 4-(difluoromethoxy)nitrobenzene (B73078), the position ortho to the difluoromethoxy group (and meta to the nitro group) is the most likely site for electrophilic bromination.

Various brominating agents can be employed for such transformations. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like acetic acid. For instance, the synthesis of 4-bromo-1-fluoro-2-nitrobenzene (B1272216) from 1-fluoro-2-nitrobenzene (B31998) has been achieved with NBS in acetic acid at 15°C, yielding the product in high purity. chemicalbook.com Another approach utilizes elemental bromine in the presence of a catalyst or a strong acid. For example, the bromination of p-fluoro-nitrobenzene has been accomplished using bromine, water, concentrated sulfuric acid, and silver sulfate, affording 3-bromo-4-fluoro-nitrobenzene. nih.gov For deactivated systems like nitrobenzene (B124822), reagents such as barium tetrafluorobromate(III) (Ba(BrF4)2) have been shown to be effective brominating agents, yielding the meta-bromo product without the need for a catalyst. researchgate.net

ReactantBrominating AgentSolvent/CatalystProductYieldReference
1-Fluoro-2-nitrobenzeneN-BromosuccinimideAcetic Acid4-Bromo-1-fluoro-2-nitrobenzene97.1% chemicalbook.com
p-Fluoro-nitrobenzeneBr2, H2O, H2SO4Silver sulfate3-Bromo-4-fluoro-nitrobenzene- nih.gov
NitrobenzeneBa(BrF4)2-3-Bromonitrobenzene- researchgate.net

Introduction of the Difluoromethoxy Moiety through Specific Reagents

A key step in the synthesis is the introduction of the -OCHF2 group. This is typically achieved by the reaction of a phenolic precursor with a suitable difluoromethylating agent. For the synthesis of 4-(difluoromethoxy)nitrobenzene, the starting material is 4-nitrophenol (B140041).

Several patents describe the synthesis of difluoromethoxy nitrobenzene via the reaction of nitrophenol with difluorochloromethane (CHClF2) in the presence of a base and a phase-transfer catalyst. chemicalbook.comgoogle.comgoogle.com In a typical procedure, 4-nitrophenol is treated with sodium hydroxide (B78521) in water, and difluorochloromethane is bubbled through the solution at elevated temperatures. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide or tetrabutylphosphonium (B1682233) bromide, is crucial for achieving high yields. google.comgoogle.com Yields can be significantly influenced by reaction temperature and time, with one process reporting a 96.3% yield at 100°C over 40 hours. google.com

PrecursorReagentConditionsProductYieldReference
4-NitrophenolCHClF2, NaOH, H2OTetrabutylammonium bromide, 100°C, 40h4-(Difluoromethoxy)nitrobenzene96.3% google.com
4-NitrophenolCHClF2, NaOH, H2OTetrabutylphosphonium bromide, 95°C, 24h4-(Difluoromethoxy)nitrobenzene83.6% google.com
4-NitrophenolCHClF2, NaOH, Toluene/H2OTetrabutylphosphonium bromide, 90°C4-(Difluoromethoxy)nitrobenzene96.8% google.com

Precursor Design and Elaboration for the Target Compound

The synthesis of this compound relies on the careful construction of precursor molecules, where the substituents are introduced in a specific order to ensure the correct final arrangement.

Synthesis of Fluorinated Phenolic and Ethereal Intermediates

The primary phenolic intermediate for one synthetic pathway is 4-nitrophenol. This can be prepared through the nitration of phenol (B47542). However, a common laboratory preparation involves the diazotization of 4-nitroaniline (B120555) followed by hydrolysis of the resulting diazonium salt. learncbse.in

The key ethereal intermediate is 4-(difluoromethoxy)nitrobenzene, synthesized from 4-nitrophenol as detailed in section 2.1.2. Another important ethereal intermediate would be 1-bromo-4-(difluoromethoxy)benzene. This compound can be synthesized through the bromination of a difluoromethoxybenzene precursor. innospk.com

Regioselective Nitration of Aromatic Rings and Derivatives

If the synthetic strategy involves nitration of a pre-brominated and etherified benzene (B151609) ring, such as 1-bromo-4-(difluoromethoxy)benzene, the regioselectivity of the nitration is critical. The difluoromethoxy group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. In this case, the incoming nitro group would be directed to the positions ortho to the difluoromethoxy group and ortho/para to the bromine. Due to steric hindrance from the bromine, the primary product would likely be 1-bromo-4-(difluoromethoxy)-2-nitrobenzene.

The nitration of bromobenzene (B47551) itself serves as a good model. Treatment of bromobenzene with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of 1-bromo-2-nitrobenzene (B46134) and 1-bromo-4-nitrobenzene, with the para isomer being the major product. pbworks.com The reaction conditions, particularly temperature, can influence the ratio of ortho to para products.

SubstrateNitrating AgentConditionsMajor Product(s)Reference
BromobenzeneHNO3 / H2SO450-60°C1-Bromo-4-nitrobenzene (para) and 1-Bromo-2-nitrobenzene (ortho) pbworks.com

Bromination Protocols for Substituted Benzenes

The final step in a synthetic sequence starting from 4-(difluoromethoxy)nitrobenzene would be electrophilic bromination. As mentioned in section 2.1.1, the directing effects of the existing substituents will guide the incoming bromine atom. The difluoromethoxy group directs ortho-, para-, while the nitro group directs meta-. For 4-(difluoromethoxy)nitrobenzene, both groups direct the incoming electrophile to the position ortho to the difluoromethoxy group and meta to the nitro group (position 2).

A variety of bromination reagents are available for substituted benzenes. For deactivated rings, harsher conditions or more reactive brominating agents may be necessary. The bromination of nitrobenzene to m-bromonitrobenzene can be achieved using bromine and iron powder as a catalyst at elevated temperatures. orgsyn.org For phenolic ethers, milder conditions can be used. A practical electrophilic bromination for phenols and phenol-ethers has been developed using a reagent prepared from PIDA (phenyliodine(III) diacetate) and AlBr3, which operates under very mild conditions. nih.gov

SubstrateBrominating AgentCatalystProductReference
NitrobenzeneBromineIron powderm-Bromonitrobenzene orgsyn.org
Phenols/Phenol EthersPIDA/AlBr3-Brominated phenols/ethers nih.gov

Catalytic and Sustainable Approaches in Analogous Compound Synthesis

The synthesis of nitroaromatic compounds and their derivatives is fundamental to the production of a wide range of industrial chemicals, including dyes, polymers, and pharmaceuticals. nih.gov Traditional nitration methods often involve harsh conditions and generate significant waste, prompting the development of more sustainable and efficient catalytic approaches. technologypublisher.comacs.org Research into metal-mediated and organocatalytic transformations, as well as innovative annulation and cyclization strategies, offers pathways to synthesize complex molecules from nitrobenzene precursors under milder and more selective conditions.

Metal-Mediated and Organocatalytic Transformations

The functionalization of nitroaromatic compounds through catalytic methods represents a significant area of chemical synthesis, enabling the construction of new carbon-nitrogen and carbon-carbon bonds. These methods often provide alternatives to traditional multi-step processes that may first require the reduction of the nitro group to an aniline (B41778). nih.gov

Metal-Mediated Transformations

Metal catalysts, particularly those based on palladium and iron, have proven effective in transformations involving nitroaromatic compounds. These catalysts can facilitate reductive coupling reactions, where the nitroarene serves as both an electrophile and a precursor to a nucleophile. nih.gov

One notable approach is the palladium-catalyzed reductive homocoupling of nitroaromatics to produce diarylamines. nih.gov In this one-pot method, a Pd/NHC (N-heterocyclic carbene) complex catalyzes the reaction using a reducing agent like triethylsilane. nih.gov This process is advantageous as it bypasses the need to isolate primary aromatic amines and avoids halogenated waste associated with using haloarenes as starting materials. nih.gov The methodology has shown considerable scope, including for nitrobenzenes containing fluorine and trifluoromethyl groups, which react smoothly to yield the desired products in satisfactory amounts. nih.gov

A simple and cost-effective iron catalyst has also been developed for the reductive coupling of nitroarenes with various alkyl halides to form secondary and tertiary aryl amines. nih.gov This protocol demonstrates high functional group tolerance, accommodating both electron-withdrawing groups like trifluoromethoxy and halogens (bromo, chloro, iodo) and electron-donating groups. nih.gov The reaction is believed to proceed through intermediates such as nitrosoarenes and alkyl radicals. nih.gov This method is step-economical as it uses nitroarenes directly, which are often cheaper than the corresponding anilines. nih.gov

Table 1: Examples of Palladium-Catalyzed Reductive Arylation of Nitroarenes nih.gov
Nitroarene SubstrateProductYield (%)
Nitrobenzene with ortho-phenyl substituentCorresponding diarylamine71
Nitrobenzene with meta-phenyl substituentCorresponding diarylamine73
Fluorine-containing nitrobenzeneCorresponding diarylamineSatisfactory
Trifluoromethyl-containing nitrobenzeneCorresponding diarylamineSatisfactory

Organocatalytic Transformations

Organocatalysis provides a metal-free alternative for the transformation of nitroaromatics. For instance, the reduction of aromatic nitro compounds can be achieved using organocatalysts like phenyl(2-quinolyl)methanol. semanticscholar.org These methods contribute to the growing toolbox of sustainable chemistry by avoiding the use of potentially toxic and expensive heavy metals.

Annulation and Cyclization Strategies for Nitrobenzene Derivatives

Annulation reactions, which involve the construction of a new ring onto a molecule through the formation of two new bonds, are a highly efficient means of creating cyclic and polycyclic systems. scripps.edu Nitrobenzene and its derivatives can serve as key components in such strategies, participating in tandem processes that lead to complex heterocyclic structures. acs.org

A recently developed tandem method allows for the synthesis of various indolo[1,2-b]isoquinolines from 2-alkynylanilines and nitroarenes. acs.org This base-promoted, one-pot process constructs the fused indole (B1671886) and isoquinoline (B145761) heterocycles by generating three new bonds. acs.org In this strategy, the nitroarene acts as an electrophile, enabling the installation of an N-aryl moiety. acs.org The reaction is initiated by a base, such as KN(SiMe₃)₂, and proceeds through a proposed mechanism involving the deprotonation of the aniline, intramolecular addition to the alkyne, and subsequent reaction with the nitroarene. acs.org This method demonstrates broad substrate compatibility, tolerating a range of substituents on the aniline and nitroarene components, leading to the desired polycyclic products in yields up to 88%. acs.org

Another strategy involves the use of nitrosoarenes, which can be generated from nitroarenes, as intermediates in the synthesis of hetero-diarylamines. researchgate.net These reactions, catalyzed by the nitrosonium ion (NO⁺), can form a second C-N bond between the nitrosoarene and an electron-rich arene, complementing traditional transition metal-catalyzed cross-coupling reactions. researchgate.net

Table 2: Substrate Scope in the Tandem Synthesis of Indolo[1,2-b]isoquinolines acs.org
Substituent Group on N-benzyl MoietyExample SubstituentProduct Yield (%)
Heterocyclic2-Pyridinyl77
HeterocyclicMorpholino69
Ortho-substituent2-F77
Ortho-substituent2-Cl68
Ortho-substituent2-Me75

Mechanistic Investigations of Reactivity

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) involves an attack on the electron-rich benzene (B151609) ring by an electrophile. libretexts.orgmasterorganicchemistry.com However, the presence of strongly deactivating groups significantly diminishes the ring's nucleophilicity, making these reactions challenging. msu.edu

The benzene ring in 4-(Bromodifluoromethoxy)nitrobenzene is heavily deactivated towards electrophilic attack due to the potent electron-withdrawing nature of both the nitro and bromodifluoromethoxy substituents. quora.com

Nitro Group (-NO₂): The nitro group is a classic and powerful deactivating group. quora.comscispace.com It withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). quora.comquora.com This withdrawal is most pronounced at the ortho and para positions, which acquire a partial positive charge. quora.comscispace.com Consequently, the nitro group directs incoming electrophiles to the meta position, which is the least deactivated site. quora.comchemguide.co.ukrsc.org

In this compound, these effects combine. The nitro group at C-4 deactivates the entire ring and directs incoming electrophiles to the C-2 and C-6 positions (which are ortho to the -OCF₂Br group and meta to the -NO₂ group). The -OCF₂Br group at C-1 also deactivates the ring and directs towards its ortho positions (C-2 and C-6). Therefore, both groups direct incoming electrophiles to the same positions (C-2 and C-6). Despite this agreement in regioselectivity, the profound deactivation from both substituents means that electrophilic aromatic substitution on this molecule would require extremely harsh reaction conditions. msu.edu

Table 1: Electronic Effects of Substituents on the Aromatic Ring This table summarizes the general electronic influence of the functional groups present in this compound.

Substituent GroupInductive EffectResonance EffectOverall Effect on RingDirecting Influence
-NO₂ (Nitro)Strongly Withdrawing (-I)Strongly Withdrawing (-R) quora.comStrong Deactivation quora.comMeta chemguide.co.ukrsc.org
-OCF₂Br (Bromodifluoromethoxy)Strongly Withdrawing (-I)Weakly Donating (+R)Strong DeactivationOrtho, Para

For nitrobenzene (B124822), these studies confirm that the nitro group depletes π-electron density, especially at the ortho and para positions. scispace.comrsc.org Analysis of the molecular orbitals and charge rearrangements explains the deactivating nature and meta-directing influence of the nitro substituent. rsc.org Computational models can calculate the energies of the intermediate carbocations (arenium ions or sigma complexes) that are formed during electrophilic attack. libretexts.org These calculations consistently show that the intermediate formed by attack at the meta position is significantly more stable (less unstable) than those formed by attack at the ortho or para positions, as the latter would place a positive charge adjacent to the already positive nitrogen atom of the nitro group. scispace.com Similar computational approaches could be applied to this compound to quantify the deactivating strength of the -OCF₂Br group and confirm the regioselectivity by mapping the electrostatic potential and calculating the stability of the possible arenium ion intermediates. researchgate.net

Nucleophilic Aromatic Substitution Processes

In contrast to its inertness toward electrophiles, the electron-deficient nature of the ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgchemistrysteps.com This type of reaction requires an electron-withdrawing group to activate the ring and a good leaving group. numberanalytics.comlibretexts.org

The nitro group is a powerful activating group for SₙAr reactions, particularly when it is positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org In this molecule, the nitro group is para to the carbon atom bearing the bromodifluoromethoxy substituent. If a leaving group were present at C-1 (for example, if the substituent were a halogen instead of -OCF₂Br), the nitro group would strongly facilitate the substitution.

The activation mechanism involves the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the ring. wikipedia.orgchemistrysteps.com The nitro group's ability to delocalize the negative charge through resonance is key to this stabilization. wikipedia.orgstackexchange.com The negative charge on the ring can be shared by the electronegative oxygen atoms of the nitro group, spreading the charge and stabilizing the intermediate. libretexts.orgstackexchange.com This stabilization lowers the activation energy for the first, rate-determining step of the SₙAr mechanism, which is the addition of the nucleophile. nih.gov

In the context of this compound as structured, a typical SₙAr reaction is complex. SₙAr reactions involve the displacement of a leaving group directly attached to the aromatic ring. wikipedia.org This molecule lacks a conventional leaving group like a halogen on the ring.

Displacement of the Nitro Group: The nitro group itself can sometimes act as a leaving group in SₙAr reactions, although this is less common than halide displacement. drexel.eduacs.org This process is facilitated by strong activation from other substituents and potent nucleophiles. Given the presence of the electron-withdrawing -OCF₂Br group, displacement of the nitro group is a potential, albeit likely difficult, reaction pathway.

Displacement of the Halide: The bromine atom is not directly attached to the aromatic ring; it is part of the alkoxy side chain. Therefore, it cannot be displaced via an SₙAr mechanism. Nucleophilic attack could potentially occur at the carbon of the -OCF₂Br group, but this would be a nucleophilic aliphatic substitution (e.g., Sₙ2 type) on the side chain, not a substitution on the aromatic ring.

Displacement of the Entire -OCF₂Br Group: The displacement of an alkoxy group is possible but generally requires more forcing conditions than the displacement of a halide or a nitro group.

In related dinitro- or halonitro-aromatic systems, sequential nucleophilic aromatic substitution reactions can occur where one halogen is displaced, followed by a second halogen or a nitro group. nih.gov For this compound, the most plausible SₙAr-type reactivity would involve the displacement of the nitro group, should conditions be sufficiently forcing.

Reductive Transformations of the Nitro Functionality

The reduction of an aromatic nitro group to an amine is a fundamental and highly useful transformation in organic synthesis. masterorganicchemistry.com This process can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents. numberanalytics.comwikipedia.org

Common methods for this transformation include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst. numberanalytics.com Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. commonorganicchemistry.com A key consideration for this compound is the potential for hydrodehalogenation (cleavage of the C-Br bond) as a side reaction. While Pd/C is highly efficient for nitro reduction, it can also readily reduce certain halides. commonorganicchemistry.com Raney nickel is often used as an alternative when dehalogenation is a concern. commonorganicchemistry.com

Chemical Reduction: Metals in acidic media are classic reagents for nitro reduction. masterorganicchemistry.com Common systems include iron (Fe) in acetic acid or with HCl, tin (Sn) with HCl, and zinc (Zn) in acid. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild and effective reagent that can often be used in the presence of other reducible functional groups. commonorganicchemistry.com These methods generally offer good selectivity for the nitro group without affecting haloalkane moieties.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups This table outlines various methods and their general applicability for the reduction of the nitro group in a molecule like this compound.

MethodReagentsTypical ConditionsNotes on Selectivity
Catalytic HydrogenationH₂, Pd/CRoom temperature/pressure, various solventsHighly efficient; risk of C-Br bond cleavage (hydrodehalogenation). commonorganicchemistry.com
Catalytic HydrogenationH₂, Raney NiRoom/elevated temperature and pressureOften preferred to avoid dehalogenation of halides. commonorganicchemistry.com
Metal/Acid ReductionFe, HCl or CH₃COOHRefluxing acidClassic, inexpensive method with good selectivity. masterorganicchemistry.com
Metal/Acid ReductionSnCl₂, HClAcidic solutionMild method, tolerant of many functional groups. commonorganicchemistry.com
Transfer HydrogenationHCOOH, Fe catalystMild conditionsUses a hydrogen donor instead of H₂ gas; often shows high selectivity. organic-chemistry.org

Selective Reduction to Anilines and Hydroxylamines in Substituted Nitrobenzenes

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines, which are crucial intermediates in the production of pharmaceuticals, dyes, and polymers. The selective reduction of a nitro group in the presence of other functional groups is a significant challenge. scconline.org The process can yield a variety of products, including nitrosobenzenes, hydroxylamines, azoxybenzenes, azobenzenes, and anilines, depending on the reaction conditions and the nature of the reducing agent. wikipedia.org

The reduction of a nitroarene to an aniline (B41778) is a six-electron process that typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov The selective formation of hydroxylamines requires milder reducing agents and carefully controlled conditions, as they are readily reduced further to the corresponding aniline.

In the case of this compound, the electron-withdrawing nature of both the nitro group and the bromodifluoromethoxy substituent deactivates the aromatic ring towards electrophilic attack but facilitates nucleophilic aromatic substitution and reduction. The bromodifluoromethoxy group, with its strong inductive effect due to the fluorine atoms, enhances the electrophilicity of the nitro group, potentially making it more susceptible to reduction.

Common reagents for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org

Metal-Acid Systems: Reagents like iron, tin, or zinc in the presence of an acid (e.g., HCl) are effective for this transformation. wikipedia.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. tandfonline.com

Metal Hydrides: While powerful, reagents like lithium aluminum hydride (LiAlH₄) are often not chemoselective and can reduce other functional groups. wikipedia.org

For the selective reduction to the corresponding hydroxylamine, milder conditions and specific reagents are necessary. Zinc dust in the presence of ammonium chloride or controlled electrolytic reduction are commonly employed methods. wikipedia.org

Catalytic Systems for Controlled Nitro Group Reduction

The development of catalytic systems for the controlled and selective reduction of nitro groups is an active area of research. The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity for either the aniline or hydroxylamine derivative.

For the formation of 4-(bromodifluoromethoxy)aniline:

Iron-Based Catalysts: Iron catalysts, including iron(II) salts and iron(0) nanoparticles, have been shown to be effective and cost-efficient for the selective reduction of nitroarenes. acs.orgrsc.orgrsc.org These systems often exhibit high tolerance for other reducible functional groups. For this compound, an iron-based system could potentially leave the C-Br bond intact.

Palladium and Platinum Catalysts: Heterogeneous catalysts like Pd/C and PtO₂ are highly efficient for nitro group reduction. wikipedia.org However, there is a potential for hydrodebromination (cleavage of the C-Br bond) under harsh hydrogenation conditions. Careful optimization of reaction parameters such as pressure, temperature, and solvent would be necessary to achieve selectivity.

Cobalt and Ruthenium Sulfide Catalysts: These have been noted for their ability to selectively reduce nitro groups in the presence of other reducible functionalities. scconline.org

For the selective formation of 4-(bromodifluoromethoxy)phenylhydroxylamine:

The partial reduction to a hydroxylamine is more challenging. Catalytic systems for this transformation often involve:

Supported Noble Metal Catalysts: Rhodium on carbon with hydrazine has been used for the synthesis of aryl hydroxylamines at room temperature. wikipedia.org

In-situ Generated Catalysts: The reduction of nitroarenes to hydroxylamines has been achieved using in-situ generated gold nanoparticles, with the selectivity being highly dependent on the solvent and hydrogen donor. researchgate.net

The following table summarizes catalytic systems that could be adapted for the selective reduction of this compound, based on studies of other substituted nitroarenes.

Desired ProductPotential Catalytic SystemReducing AgentKey Considerations for this compound
AnilineIron(II) bromide (FeBr₂) / TrialkylphosphineOrganosilaneHigh chemoselectivity, likely preserving the C-Br and O-CF₂Br bonds. rsc.org
AnilineIron(0) nanoparticlesWaterEnvironmentally benign, high selectivity for the nitro group. rsc.org
AnilinePalladium on carbon (Pd/C)H₂ gasPotential for hydrodebromination. Requires careful optimization.
AnilineCobalt Sulfide (CoSₓ)H₂ gasKnown for high chemoselectivity in the presence of other reducible groups. scconline.org
HydroxylamineRhodium on carbon (Rh/C)Hydrazine (N₂H₄)Mild conditions favor hydroxylamine formation. wikipedia.org
HydroxylamineGold nanoparticles (AuNPs)Dimethylamine borane (B79455) (DMAB)High activity and selectivity can be tuned by the reaction medium. researchgate.net

Reactivity Profile of the Bromodifluoromethoxy Substituent

The bromodifluoromethoxy (-OCF₂Br) group is a unique substituent that imparts specific reactivity to the aromatic ring. Its properties are a composite of a difluoroether linkage and a reactive bromine atom.

Radical and Ionic Reactions Involving the Bromine Atom

The carbon-bromine bond in the bromodifluoromethoxy group is susceptible to both radical and ionic cleavage.

Radical Reactions: The C-Br bond can undergo homolytic cleavage upon initiation by UV light or a radical initiator to form a difluoromethoxy radical. youtube.comyoutube.com This radical can then participate in various radical chain reactions. For instance, in the presence of alkenes, it could undergo radical addition. The generation of such radicals is a key step in many synthetic transformations involving brominated compounds. nih.gov The stability of the resulting radical is influenced by the adjacent oxygen and fluorine atoms.

Ionic Reactions: The bromine atom can be displaced by a nucleophile, although this is less common for aryl ethers compared to alkyl halides. The strong electron-withdrawing effect of the nitro group in the para position activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), but this typically involves displacement of a halide directly attached to the ring. libretexts.org Reaction at the bromodifluoromethoxy group would likely proceed through different mechanisms. For example, the bromine atom could be abstracted by a strong Lewis acid, generating a cationic intermediate, or it could be involved in metal-catalyzed cross-coupling reactions.

Functional Group Transformations at the Difluoromethoxy Site

The difluoromethoxy moiety offers several avenues for functional group transformations.

Formation of Difluorocarbene: Under basic conditions, the bromodifluoromethoxy group can serve as a precursor to difluorocarbene (:CF₂). This highly reactive intermediate can then undergo cycloaddition with alkenes to form difluorocyclopropanes or react with phenols and thiophenols to generate difluoromethyl ethers and thioethers, respectively. nih.gov

Nucleophilic Substitution of Fluorine: While the C-F bond is generally very strong, intramolecular nucleophilic substitution of fluoride (B91410) has been demonstrated in certain systems, suggesting that under specific conditions, the fluorine atoms of the difluoromethoxy group could potentially be displaced. cas.cn However, intermolecular substitution of fluoride in such a group is challenging.

Hydrolysis: The hydrolysis of related p-nitrophenyl esters has been studied, and while the bromodifluoromethoxy group is an ether, its stability towards hydrolysis can be influenced by the electronic effects of the nitro group. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov The presence of the two fluorine atoms generally increases the stability of the ether linkage.

Derivatization and Advanced Functionalization Strategies

Modification of the Aromatic Core

The presence of a bromine atom on the aromatic ring makes 4-(bromodifluoromethoxy)nitrobenzene an ideal candidate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

The bromine atom in this compound serves as a convenient handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira reactions are particularly noteworthy for their broad substrate scope and functional group tolerance.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a robust method for forming C(sp²)–C(sp²) bonds. researchgate.netresearchgate.net For instance, the reaction of 1-bromo-4-nitrobenzene, a structurally similar compound, with phenylboronic acid proceeds efficiently in the presence of a palladium catalyst and a base to yield 4-nitro-1,1'-biphenyl. researchgate.net It is anticipated that this compound would undergo analogous transformations with a variety of aryl- and heteroarylboronic acids, providing access to a wide range of biaryl derivatives. The reaction conditions are typically mild and tolerant of the nitro and bromodifluoromethoxy groups.

Catalyst SystemBoronic AcidBaseSolventProduct Type
Pd(PPh₃)₄Arylboronic acidK₂CO₃Toluene/WaterBiaryl
Pd(OAc)₂/SPhosHeteroarylboronic acidK₃PO₄Dioxane/WaterHeteroaryl-aryl

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

The Sonogashira coupling reaction provides a direct route to arylethynyl compounds by coupling a terminal alkyne with an aryl halide. researchgate.nettcichemicals.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net The reaction of aryl bromides with terminal alkynes under Sonogashira conditions is a well-established transformation. tcichemicals.com Applying these conditions to this compound would enable the introduction of various substituted alkyne moieties, leading to the formation of functionalized 1-(bromodifluoromethoxy)-4-(phenylethynyl)benzene derivatives.

Catalyst SystemAlkyneBaseSolventProduct Type
Pd(PPh₃)₂Cl₂/CuIPhenylacetyleneEt₃NTHFArylalkyne
Pd(OAc)₂/PCy₃PropyneDIPADMFArylalkyne

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. mdpi.comnih.gov This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. mdpi.comnih.gov The resulting aryllithium species can then be quenched with a variety of electrophiles.

While the bromodifluoromethoxy group is not a classical strong DMG, the presence of the oxygen atom with its lone pairs could potentially direct metalation to the ortho position, albeit likely requiring strong bases like n-butyllithium or sec-butyllithium. The nitro group is a strong deactivating group and would disfavor this reaction. However, reduction of the nitro group to an amino group, and its subsequent protection to form an amide or carbamate (B1207046), would create a much stronger DMG, enabling selective ortho-lithiation. For example, an N,N-diethylcarbamoyl group is a powerful DMG.

Subsequent quenching of the ortho-lithiated species with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides would introduce a wide range of functional groups at the position ortho to the modified amino group.

Derivatization of the Nitro and Amino Moieties

The nitro group of this compound is a versatile functional group that can be readily transformed into an amino group, which in turn serves as a nucleophilic handle for a plethora of derivatization reactions. The reduction of the nitro group is typically achieved using standard reducing agents like tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation. The resulting 4-(bromodifluoromethoxy)aniline is a key intermediate for further functionalization.

The amino group of 4-(bromodifluoromethoxy)aniline can be utilized in condensation reactions to construct various heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of quinoline (B57606) derivatives through the Combes quinoline synthesis. Similarly, reaction with α-haloketones can yield substituted indoles via the Bischler-Möhlau indole (B1671886) synthesis. The synthesis of more complex heterocyclic structures can be achieved through multi-component reactions involving the aniline (B41778) derivative.

The nucleophilic amino group of 4-(bromodifluoromethoxy)aniline readily reacts with acylating agents to form stable amide, urea, and thiourea (B124793) derivatives.

Amide synthesis can be achieved by reacting the aniline with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions are generally high-yielding and tolerant of a wide range of functional groups.

Urea derivatives can be prepared by reacting the aniline with isocyanates or by a two-step procedure involving the formation of a carbamate followed by reaction with another amine.

Thiourea derivatives are accessible through the reaction of the aniline with isothiocyanates. A study on the synthesis of bis-acyl-thiourea derivatives from 4-nitrobenzene-1,2-diamine highlights the utility of amino-nitroaromatics in preparing complex thioureas. This suggests that derivatives of 4-(bromodifluoromethoxy)aniline would be excellent substrates for similar transformations.

DerivativeReagentGeneral Reaction Conditions
AmideAcyl chlorideBase (e.g., pyridine, triethylamine) in an inert solvent (e.g., DCM, THF)
UreaIsocyanateInert solvent (e.g., THF, toluene)
ThioureaIsothiocyanateReflux in an alcohol solvent (e.g., ethanol)

Table 3: General Synthetic Routes to Amide, Urea, and Thiourea Derivatives from 4-(Bromodifluoromethoxy)aniline

Transformations of the Bromodifluoromethoxy Group

The bromodifluoromethoxy group is a unique functional handle, and its transformations are of significant interest for introducing difluoromethyl or difluoromethylene moieties into organic molecules. The reactivity of this group is primarily centered on the C-Br bond.

Recent studies have shown that the C-Br bond in bromodifluoromethyl compounds can be activated under photocatalytic conditions to generate a difluoromethyl radical. This radical can then participate in various C-C bond-forming reactions. For instance, the photoredox-catalyzed reaction of bromodifluoromethylated compounds with alkenes or arenes can lead to the formation of difluoromethylated products.

Furthermore, while direct nucleophilic substitution of the bromine in the -OCF₂Br group is challenging, metal-catalyzed cross-coupling reactions at this position are conceivable, although not widely reported for this specific substrate. The reaction of o-BrC₆F₄SiMe₃, where the C-Br bond participates in a coupling reaction, suggests that under specific catalytic conditions, the C-Br bond of the bromodifluoromethoxy group in this compound might be reactive towards coupling partners.

Cleavage of the O-CF₂ bond is generally difficult due to the strength of the C-F and C-O bonds. However, under forcing conditions or with specific reagents, this bond could potentially be cleaved to generate a phenol (B47542) derivative.

Halogen Exchange and Fluorination Reactions

The presence of a bromine atom in the this compound molecule offers a reactive handle for halogen exchange (Halex) reactions. This process is particularly valuable for introducing a fluorine atom to create a trifluoromethoxy (–OCF₃) group, a highly sought-after functionality in pharmaceuticals and agrochemicals due to its high electronegativity, metabolic stability, and lipophilicity.

The conversion of the –OCF₂Br group to an –OCF₃ group typically involves nucleophilic fluorination. tcichemicals.com A variety of fluorinating agents can be employed for such transformations. These agents are broadly classified as nucleophilic or electrophilic, with nucleophilic sources being most relevant for replacing the bromine atom. tcichemicals.com Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (B91410) (KF) and cesium fluoride (CsF), often used in polar aprotic solvents. organic-chemistry.org The efficiency of these reactions can be enhanced by the use of phase-transfer catalysts.

More sophisticated reagents have also been developed to facilitate fluorination under mild conditions. researchgate.net While direct examples of fluorinating this compound are not extensively detailed, the principles of halogen exchange on aliphatic carbon atoms are well-established. organic-chemistry.org The reaction involves the nucleophilic displacement of the bromide ion by a fluoride ion. The electron-withdrawing nature of the adjacent difluoromethyl group and the nitro-substituted aryl ring can influence the reactivity of the C-Br bond.

Below is a table summarizing potential halogen exchange reactions for the bromodifluoromethyl group.

Starting MaterialReagent(s)Potential ProductReaction Type
R–OCF₂BrKF or CsF, Solvent (e.g., DMF, Sulfolane)R–OCF₃Nucleophilic Fluorination
R–OCF₂BrAgFR–OCF₃Nucleophilic Fluorination
R–OCF₂Br(Dialkylamino)sulfur trifluorides (e.g., DAST)R–OCF₃Nucleophilic Fluorination
R–OCF₂BrTitanocene dihalide, iBu₃Al, PolyhalomethaneR–OCF₂Cl or R–OCF₂ICatalytic Halogen Exchange organic-chemistry.org

R = 4-nitrophenyl

Synthesis of Ethers and Related Oxygen-Containing Functions

The synthesis of ethers from this compound can be achieved through reactions that functionalize the bromodifluoromethyl group. One of the most powerful methods for this transformation is metal-catalyzed cross-coupling.

Recent research has demonstrated that aryloxydifluoromethyl bromides, which are structurally analogous to this compound, can undergo nickel-catalyzed Suzuki cross-coupling reactions with arylboronic acids. nih.gov This methodology facilitates the formation of a new carbon-oxygen bond, converting the bromodifluoromethyl group into an aryldifluoromethyl aryl ether. nih.gov This reaction is significant as it provides a route to complex diaryl ether structures containing the valuable difluoromethylene oxide bridge.

The reaction typically proceeds under mild conditions and exhibits good tolerance for various functional groups. nih.gov Given this precedent, it is highly probable that this compound could be successfully coupled with a range of arylboronic acids to generate a library of 4-(aryloxydifluoromethoxy)nitrobenzene derivatives. The nitro group on the aromatic ring is a strong electron-withdrawing group, which generally remains compatible with these coupling conditions. stackexchange.com

A representative reaction scheme is shown below:

O₂N–C₆H₄–OCF₂Br + Ar–B(OH)₂ $\xrightarrow{\text{Ni Catalyst, Base}}$ O₂N–C₆H₄–OCF₂O–Ar + HBr

The table below outlines the conditions and potential outcomes for such a cross-coupling reaction, based on findings from related compounds. nih.gov

Substrate 1Substrate 2Catalyst / LigandBaseSolventProduct
This compoundPhenylboronic acidNiCl₂ / dpppK₃PO₄Acetone4-(Phenoxydifluoromethoxy)nitrobenzene
This compound4-Methylphenylboronic acidNiCl₂ / dpppK₃PO₄Acetone4-((4-Methylphenoxy)difluoromethoxy)nitrobenzene
This compound4-Methoxyphenylboronic acidNiCl₂ / dpppK₃PO₄Acetone/DMF4-((4-Methoxyphenoxy)difluoromethoxy)nitrobenzene nih.gov
This compound3-Thienylboronic acidNiCl₂ / dpppK₃PO₄Acetone4-((Thiophen-3-yloxy)difluoromethoxy)nitrobenzene

dppp = 1,3-Bis(diphenylphosphino)propane

This synthetic strategy underscores the utility of the bromodifluoromethyl group not just as a precursor to trifluoromethyl ethers, but as a versatile anchor for constructing more elaborate molecules through carbon-heteroatom bond formation.

Applications in Contemporary Organic Synthesis and Chemical Sciences

Intermediate in the Synthesis of Complex Fluorinated Molecules

The synthesis of complex molecules containing the difluoromethoxy (-OCF₂H) group is of significant interest, as this moiety can enhance properties such as metabolic stability and lipophilicity. conicet.gov.ar 4-(Bromodifluoromethoxy)nitrobenzene serves as a key starting material for introducing the bromodifluoromethoxy-phenyl fragment into larger molecular frameworks. The bromine atom on the aromatic ring can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net These reactions are fundamental in building the carbon skeleton of complex organic molecules.

Furthermore, the nitro group can be chemically reduced to an amine, which then provides a new site for a wide array of chemical modifications. This sequential functionalization strategy, starting with the bromine and then modifying the nitro group, allows for the stepwise construction of intricate fluorinated compounds.

Precursor for Advanced Materials and Functional Molecules

The development of advanced materials with tailored properties is a major focus of modern chemical research. Aromatic compounds containing fluorine are known to be valuable precursors for polymers and other functional materials. While specific examples detailing the use of this compound in materials science are not extensively documented, its structure suggests potential applications. The presence of the reactive bromine and nitro functionalities allows for its incorporation into polymer backbones or as a pendant group, potentially imparting properties such as thermal stability, flame retardancy, and specific electronic characteristics. The synthesis of functional materials often relies on building blocks that can undergo sequential and controlled reactions, a role for which this compound is well-suited. nih.gov

Development of Biologically Active Scaffolds

The introduction of fluorinated groups is a well-established strategy in medicinal and agricultural chemistry to enhance the biological activity and pharmacokinetic profiles of molecules. nih.gov this compound provides a scaffold that can be elaborated into a variety of biologically active compounds.

Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to develop more effective and selective herbicides, insecticides, and fungicides. nih.gov The bromodifluoromethoxy-phenyl moiety can be a key component of new agrochemical candidates. The synthetic handles present in this compound allow for the construction of diverse chemical libraries for screening and optimization of biological activity. For instance, the corresponding aniline (B41778) can be used to synthesize ureas, amides, and other functionalities that are prevalent in modern agrochemicals. The presence of both bromine and the difluoromethoxy group offers multiple avenues for structural modification to fine-tune the desired herbicidal or insecticidal properties. The conversion of related chloronitrobenzene compounds to fluoronitrobenzenes is a known pathway for creating valuable agrochemical intermediates. google.com

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation of Intermolecular Interactions

Computational modeling and simulation serve as powerful tools to elucidate the complex web of intermolecular forces that govern the solid-state architecture and macroscopic properties of crystalline materials. While specific molecular modeling studies dedicated exclusively to 4-(bromodifluoromethoxy)nitrobenzene are not extensively documented in publicly accessible research, a thorough understanding of its potential intermolecular interactions can be extrapolated from computational and theoretical investigations of its constituent functional moieties: the nitrobenzene (B124822) core, the difluoromethoxy group, and the bromine substituent.

Theoretical studies on nitrobenzene itself reveal that its interactions are a nuanced interplay of electrostatic and dispersion forces. High-level quantum chemical calculations, such as Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), on nitrobenzene dimers and nitrobenzene-benzene complexes have shown that slipped-parallel orientations are significantly stabilized. nih.gov In these arrangements, dispersion forces are the dominant attractive interaction, even surpassing the electrostatic contributions from the polar nitro group. nih.gov This suggests that π-stacking interactions involving the aromatic ring of this compound would be a crucial factor in its crystal packing.

The introduction of the bromodifluoromethoxy group (-OCF₂Br) adds layers of complexity and introduces the potential for more directional interactions. The difluoromethoxy group is of particular interest. The acidic nature of the hydrogen atom in the related difluoromethyl group (-CF₂H) is known, and it has been observed to participate in hydrogen bonding. researchgate.net For instance, a crystallographic study of p-(difluoromethoxy)benzylideneazine noted the presence of an intermolecular hydrogen bond involving the acidic hydrogen of the OCHF₂ group. missouri.edu This capacity for the -OCF₂H moiety to act as a hydrogen bond donor is a unique feature that can significantly influence molecular assembly. researchgate.net In the case of this compound, the analogous bromine atom would preclude this specific hydrogen bond, but the electronic effects on the molecule remain significant.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as the oxygen atoms of the nitro group in a neighboring molecule. The strength of this interaction can be comparable to that of conventional hydrogen bonds and can be a determining factor in crystal engineering.

Simulations of related fluorinated and nitrated aromatic compounds often employ Density Functional Theory (DFT) to analyze molecular geometry and electronic properties, which are precursors to understanding intermolecular forces. unpatti.ac.id For instance, studies on nitrobenzene derivatives show that substituents can alter the planarity and electronic distribution of the molecule, thereby influencing how molecules interact with each other. unpatti.ac.id The electron-withdrawing nature of both the nitro group and the bromodifluoromethoxy group would create a complex distribution of electrostatic potential on the molecular surface, with electron-rich regions (like the nitro-group's oxygen atoms) and electron-poor regions (such as the bromine atom and the aromatic protons), predisposing the molecule to specific, directional intermolecular contacts.

A comprehensive molecular simulation of this compound would likely involve placing multiple molecules in a simulation box and applying molecular dynamics (MD) or Monte Carlo (MC) methods to predict the most stable crystal packing arrangements. Such simulations would quantify the energetic contributions of each type of interaction (π-stacking, halogen bonding, dipole-dipole), providing a detailed picture of the supramolecular architecture.

Table of Expected Intermolecular Interactions in this compound

Interaction TypeParticipating Functional GroupsExpected Significance in Crystal PackingSupporting Evidence from Analogous Compounds
π-π Stacking Benzene (B151609) RingsHighDominant interaction in nitrobenzene dimers, driven by dispersion forces. nih.gov
Halogen Bonding Bromine atom (as Lewis acid) and Oxygen atoms of Nitro group (as Lewis base)Moderate to HighA well-established directional interaction for synthesizing brominated aromatic compounds.
Dipole-Dipole Interactions Nitro group (-NO₂), Bromodifluoromethoxy group (-OCF₂Br)ModerateThe strong dipole moments of the nitro and bromodifluoromethoxy groups lead to significant electrostatic interactions.
Dispersion Forces Entire MoleculeHighFound to be the most significant stabilizing force in nitrobenzene complexes, outweighing electrostatics. nih.gov

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are essential for elucidating and confirming the molecular structure of a chemical compound.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-(bromodifluoromethoxy)nitrobenzene, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: Would provide information on the aromatic protons, including their chemical shifts, splitting patterns (coupling), and integration, revealing their positions on the benzene (B151609) ring relative to the nitro and bromodifluoromethoxy groups.

¹³C NMR: Would identify all unique carbon atoms in the molecule, including the carbon of the bromodifluoromethoxy group and the carbons of the aromatic ring. The chemical shifts would be influenced by the attached atoms (O, F, Br, N).

¹⁹F NMR: Is crucial for fluorinated compounds. It would show a characteristic signal for the two fluorine atoms in the -OCF₂Br group, with coupling to the carbon atom.

No specific, publicly available NMR data (chemical shifts δ, coupling constants J) for this compound could be retrieved.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry for Fragmentation Analysis

HRMS is used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the initial molecular ion to gain insight into its structural components.

HRMS: Would be used to confirm the elemental composition (C₇H₄BrF₂NO₃) by matching the experimentally measured mass to the theoretically calculated mass.

Tandem MS: The fragmentation pattern would likely show characteristic losses, such as the loss of the nitro group (NO₂), the bromine atom (Br), or parts of the bromodifluoromethoxy side chain, helping to confirm the connectivity of the atoms.

Detailed HRMS data and specific fragmentation pathways for this compound are not documented in the searched scientific literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: Would be expected to show strong characteristic absorption bands for the nitro group (N-O stretching), the C-O-C ether linkage, C-F bonds, and vibrations associated with the substituted benzene ring.

Raman Spectroscopy: Would provide complementary information, particularly for the symmetric vibrations and the aromatic ring structure.

Specific vibrational frequencies (in cm⁻¹) for this compound are not available in the public domain.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography is used to separate components of a mixture, making it essential for monitoring the progress of a chemical reaction and assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS separates volatile compounds in the gas phase and then detects them with a mass spectrometer. It is a powerful tool for identifying and quantifying components in a mixture. The analysis of this compound by GC-MS would provide its retention time (a measure of how long it takes to pass through the column) and its mass spectrum, which could be compared to a library for identification.

No published GC-MS studies detailing the retention time or specific mass spectrum under defined conditions for this compound were found.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

HPLC is a primary technique for analyzing non-volatile compounds in a liquid phase. It is widely used to monitor the conversion of reactants to products in a synthesis and to determine the purity of the isolated compound. An HPLC method for this compound would involve selecting an appropriate column and mobile phase to achieve good separation from starting materials and by-products, with detection typically by UV-Vis spectrophotometry at a wavelength where the nitroaromatic system absorbs strongly.

Specific HPLC methods, including column type, mobile phase composition, and retention times for this compound, are not described in the available literature.

Future Directions and Broader Research Impact

Innovations in Fluorination Reagents and Methodologies

The synthesis of 4-(bromodifluoromethoxy)nitrobenzene and its analogs is intrinsically linked to the evolution of fluorination and difluoromethylation techniques. Future research will likely focus on developing more efficient, selective, and safer methods for introducing the bromodifluoromethoxy group onto aromatic rings. Historically, fluorination chemistry has relied on hazardous reagents like hydrofluoric acid (HF) and fluorine gas (F2). numberanalytics.comtcichemicals.com Modern research aims to replace these with safer and more manageable alternatives. chinesechemsoc.org

Recent decades have seen impressive progress in creating reagents for introducing fluorinated groups. researchgate.netscilit.com Innovations are moving towards reagents that are crystalline, stable, and exhibit high selectivity. The development of reagents like N-fluoro-N-arylsulfonamides (NFASs) represents a third generation of radical fluorinating agents, offering alternatives to more hazardous predecessors. researchgate.net For the introduction of difluoromethoxy groups, methods involving difluorocarbene precursors are common. chinesechemsoc.orgresearchgate.net Future work will likely refine these methodologies, aiming for milder reaction conditions and broader substrate compatibility, which is crucial for synthesizing complex molecules.

Table 1: Examples of Modern Fluorinating Reagent Classes and Methodologies


Reagent/Methodology ClassDescriptionKey AdvantagesRelevant Citations
Electrophilic N-F Reagents (e.g., Selectfluor®)These are widely used for their stability and ease of handling compared to gaseous fluorine. They introduce fluorine via an electrophilic pathway.Improved safety, stability, and handling; broad applicability in organic synthesis.[16, 20]
Deoxyfluorination Reagents (e.g., PyFluor, PhenoFluor)These reagents replace hydroxyl groups with fluorine, providing a route to fluoroalkanes and fluoroarenes from alcohols and phenols, respectively.High selectivity for deoxyfluorination, applicable to complex molecules and late-stage functionalization.[14, 15]
Difluorocarbene Precursors (e.g., TMSCF2Br)These reagents generate difluorocarbene (:CF2) in situ, which can then react with nucleophiles like phenols to form OCF2H or OCF2Br groups.Access to difluoromethyl and bromodifluoromethyl ethers from readily available starting materials. scilit.com
Radical DifluoromethylationInvolves the generation of a difluoromethyl radical (•CF2H) which can then be used for C-H functionalization, particularly on heteroaromatics.Allows for direct C-H bond functionalization, avoiding the need for pre-functionalized substrates. numberanalytics.com

Exploration of Novel Catalytic Systems for Transformations

The synthetic versatility of this compound is largely dependent on the catalytic transformations of its nitro and bromo-functionalized aromatic core. The nitro group, traditionally used as a directing group or precursor to an amine, is now being explored as a leaving group in cross-coupling reactions. nih.gov This paradigm shift significantly broadens the synthetic potential.

Recent breakthroughs have demonstrated that palladium-catalyzed systems can activate the C-NO2 bond for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov These methods are advantageous as nitroarenes are often inexpensive and readily accessible starting materials. nih.gov The development of new, highly active catalysts, such as those based on N-heterocyclic carbenes (NHCs), has been crucial for improving the efficiency and practicality of these transformations. nih.govresearchgate.net

Future research will focus on expanding the scope of these denitrative cross-coupling reactions to include other bond-forming processes. Furthermore, developing catalytic systems for the selective reduction of the nitro group in the presence of the sensitive bromodifluoromethoxy moiety remains a key area of investigation. rsc.org While iron-based catalysts have traditionally been used for nitro reduction, modern catalysis research seeks more sustainable and efficient alternatives. rsc.org

Table 2: Potential Catalytic Transformations for this compound


Reaction TypeFunctional Group TransformedDescriptionPotential Product ClassRelevant Citations
Suzuki-Miyaura CouplingNitro Group (C-NO2)Pd-catalyzed cross-coupling with a boronic acid, replacing the nitro group with an aryl or vinyl substituent.Biaryls, Stilbenes[24, 32]
Buchwald-Hartwig AminationNitro Group (C-NO2)Pd-catalyzed reaction with an amine to form a C-N bond, displacing the nitro group.Diaryl Amines researchgate.net
Heck ReactionBromo Group (C-Br)Pd-catalyzed coupling of the aryl bromide with an alkene to form a new C-C bond.Substituted Alkenes
Catalytic ReductionNitro Group (NO2)Conversion of the nitro group to an amino group (NH2) using various catalytic systems (e.g., Pd, Pt, Ni).Anilines sciencedaily.com

Design of Next-Generation Functional Molecules

The primary value of a building block like this compound lies in its potential for elaboration into next-generation functional molecules for medicine and materials science. nih.govman.ac.uk The bromodifluoromethoxy group is a key synthon for the difluoromethoxy (OCF2H) group. The OCF2H group is of great interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor, making it a potential bioisostere for hydroxyl (OH) or thiol (SH) groups. researchgate.net This substitution can improve a drug candidate's metabolic stability, lipophilicity, and binding affinity. nih.gov

In materials science, the incorporation of fluorine into aromatic structures can enhance thermal stability, chemical resistance, and confer unique optical and electrical properties. numberanalytics.comdigitellinc.com For instance, fluorinated polyimides, which could potentially be synthesized from derivatives of this compound, are explored for applications such as protective coatings due to their hydrophobicity and stability. mdpi.comresearchgate.net Future design efforts will leverage these properties to create novel pharmaceuticals, agrochemicals, and high-performance polymers. mdpi.com

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel molecules and synthetic pathways is increasingly reliant on the synergy between computational and experimental chemistry. Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular properties and elucidating reaction mechanisms. nih.gov For a molecule like this compound, computational studies can provide deep insights.

DFT can be used to:

Analyze Reaction Mechanisms: For example, to understand the intricacies of nitro group reduction or the activation barriers in cross-coupling reactions. nih.gov

Predict Molecular Properties: Calculations can determine the electronic effects of the fluorinated group on the aromatic ring, influencing its reactivity and the properties of its derivatives. nih.gov

Guide Crystal Engineering: By calculating interaction energies, computational methods can help predict and understand the supramolecular structures of crystalline materials derived from this compound, which is crucial for designing materials with specific solid-state properties. rsc.org

The integration of these in silico predictions with laboratory experiments accelerates the discovery process, allowing researchers to prioritize promising synthetic targets and optimize reaction conditions more efficiently. This combined approach will be essential for unlocking the full potential of this compound as a scaffold for new functional materials. mdpi.comnih.gov

Contributions to Sustainable Chemical Synthesis and Process Development

The principles of green chemistry are becoming central to modern chemical synthesis and process development. numberanalytics.comresearchgate.net Research concerning this compound and its synthesis will increasingly be viewed through the lens of sustainability. dovepress.com Key goals include minimizing hazardous waste, reducing energy consumption, and improving atom economy. numberanalytics.comresearchgate.net

Future research in this area will likely focus on:

Developing Greener Fluorination Methods: This involves moving away from traditional, hazardous fluorinating agents towards solid, recyclable, or less toxic alternatives like potassium fluoride (B91410) (KF) in catalytic systems. sciencedaily.comeurekalert.org

Solvent-Free Reactions: Performing reactions without solvents or in environmentally benign solvents reduces waste and simplifies purification. researchgate.net

Catalytic Processes: The use of catalysts, as discussed in section 8.2, is inherently green as it allows for reactions to proceed with high efficiency and selectivity under milder conditions, reducing byproducts and energy input. nih.gov

Utilizing Nitroarenes as Feedstock: The use of nitroarenes as cross-coupling partners is a sustainable strategy, as they are derived from facile nitration reactions and can replace halogenated aromatics, which often have more complex and less environmentally friendly synthetic routes. nih.gov

By focusing on these principles, the chemical processes developed around this compound can contribute to the broader goal of making chemical manufacturing more sustainable and environmentally responsible. sciencedaily.comeurekalert.org

Q & A

Q. What are the common synthetic routes for preparing 4-(Bromodifluoromethoxy)nitrobenzene?

The synthesis typically involves electrophilic aromatic substitution or nucleophilic displacement reactions. For example:

  • Nitrobenzene functionalization : Introduce bromodifluoromethoxy groups via halogenation or coupling reactions under controlled conditions. Evidence from similar brominated nitroaromatics suggests using catalysts like Cu(I) or Pd(0) for cross-coupling (e.g., Ullmann or Suzuki reactions) .
  • Stepwise substitution : Bromination of a nitrobenzene precursor followed by difluoromethoxy group introduction using reagents like bromodifluoromethyl triflate in the presence of a base (e.g., K₂CO₃) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the positions of bromine, fluorine, and nitro groups. For example, 19F^{19}\text{F} NMR can resolve splitting patterns from difluoromethoxy groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected M+M^+ ~287 g/mol) and isotopic patterns due to bromine .
  • HPLC-PDA : Purity assessment (>98%) and detection of byproducts (e.g., dehalogenated derivatives) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility data for analogs suggest preparing stock solutions in DMSO at 10 mM concentrations .
  • Stability : Sensitive to light and moisture. Store under inert gas (Ar/N₂) at -20°C to prevent decomposition. Stability studies for related bromonitro compounds indicate a shelf life of >6 months under these conditions .

Advanced Research Questions

Q. How can conflicting reactivity data in substitution reactions be resolved?

Contradictions often arise from competing pathways (e.g., nucleophilic aromatic substitution vs. elimination). Methodological approaches include:

  • Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates .
  • Computational modeling : Density Functional Theory (DFT) calculations predict activation energies for plausible pathways. For example, meta-substitution may be favored over para due to steric effects from the difluoromethoxy group .
  • Isotopic labeling : Use 18O^{18}\text{O}-labeled nitro groups to track regioselectivity in displacement reactions .

Q. What strategies optimize catalytic systems for cross-coupling reactions involving this compound?

  • Ligand design : Bulky ligands (e.g., XPhos) enhance catalytic efficiency in Pd-mediated couplings by reducing steric hindrance from the bromodifluoromethoxy group .
  • Solvent effects : Non-polar solvents (e.g., toluene) improve yields in Ullmann couplings by stabilizing reactive intermediates .
  • Additives : Silver salts (Ag₂CO₃) scavenge halides, preventing catalyst poisoning .

Q. How does the electronic nature of substituents influence spectroscopic properties?

  • Nitro group : Strong electron-withdrawing effect deshields adjacent protons (1H^{1}\text{H} NMR: δ ~8.2 ppm for aromatic protons) .
  • Bromodifluoromethoxy group : 19F^{19}\text{F} NMR shows a characteristic triplet (J ~280 Hz) due to coupling between fluorine atoms .
  • IR spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional group integrity .

Methodological Notes

  • Safety : Handle with nitrile gloves and in a fume hood due to potential toxicity (similar to nitrobenzene derivatives) .
  • Contradictory Data : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.